2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features an azido group attached to an ethylphenyl moiety, which is further connected to a dioxaborolane ring
Preparation Methods
The synthesis of 2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(1-azidoethyl)phenylboronic acid.
Reaction Conditions: The boronic acid is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions to form the desired compound. This reaction often requires the use of a catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency.
Chemical Reactions Analysis
2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines or amides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride can yield the corresponding amine.
Scientific Research Applications
2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reactivity of the azido group. The azido group can undergo various transformations, such as cycloaddition reactions, to form new chemical bonds. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can then react with other molecules to form the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
1-Azidoethyl-5H-tetrazole: This compound also contains an azido group and is used in energetic materials and coordination chemistry.
4-Azidobenzylidene-4-methyl-cyclohexanone: Another azido-containing compound used in polymer cross-linking and material sciences.
Comparison: The uniqueness of this compound lies in its combination of the azido group with the dioxaborolane ring, which imparts distinct reactivity and stability compared to other azido compounds.
Properties
IUPAC Name |
2-[4-(1-azidoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BN3O2/c1-10(17-18-16)11-6-8-12(9-7-11)15-19-13(2,3)14(4,5)20-15/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSBEGRVQCFRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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